molecular formula C9H12ClNO4 B2858482 5-Amino-2,4-dimethoxybenzoic acid hydrochloride CAS No. 878749-52-1

5-Amino-2,4-dimethoxybenzoic acid hydrochloride

Cat. No.: B2858482
CAS No.: 878749-52-1
M. Wt: 233.65
InChI Key: ZKRHROLVLDDNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2,4-dimethoxybenzoic acid hydrochloride is a versatile chemical compound extensively used in scientific research due to its unique properties. It is known for its applications in drug development, organic synthesis, and biochemical studies.

Mechanism of Action

Target of Action

It has been shown to inhibit the production ofepidermal growth factor (EGF) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation.

Mode of Action

It is known to inhibit the production of EGF

Biochemical Pathways

Given its inhibitory effect on EGF production , it can be inferred that it may impact pathways related to cell growth and proliferation.

Pharmacokinetics

It is suggested that it has high gi absorption , which could potentially impact its bioavailability.

Result of Action

It has been shown to inhibit the production of egf , which suggests that it may have an impact on cell growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,4-dimethoxybenzoic acid hydrochloride typically involves the reaction of 2,4-dimethoxybenzoic acid with ammonia or an amine source under controlled conditionsThe reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,4-dimethoxybenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, quinones, and amines, depending on the type of reaction and reagents used .

Scientific Research Applications

5-Amino-2,4-dimethoxybenzoic acid hydrochloride is widely used in scientific research for its diverse applications:

    Chemistry: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions and metabolic pathways.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound finds applications in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxyanthranilic acid
  • 6-Aminoveratric acid
  • 2-Amino-4,5-dimethoxybenzoic acid

Uniqueness

5-Amino-2,4-dimethoxybenzoic acid hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required .

Properties

IUPAC Name

5-amino-2,4-dimethoxybenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4.ClH/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRHROLVLDDNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.